

"7-Chloro-4-(furan-3-yl)quinoline" potential biological activity

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Compound of Interest

Compound Name: 7-Chloro-4-(furan-3-yl)quinoline

CAS No.: 179380-95-1

Cat. No.: B071863

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Technical Profile: 7-Chloro-4-(furan-3-yl)quinoline

A Dual-Potential Scaffold for Antimalarial and Antineoplastic Intervention

Executive Summary

This technical guide profiles **7-Chloro-4-(furan-3-yl)quinoline**, a synthetic pharmacophore merging the privileged 7-chloroquinoline scaffold (proven in antimalarial therapeutics) with a furan-3-yl moiety. While the 7-chloroquinoline core is historically validated for heme polymerization inhibition (e.g., Chloroquine), the introduction of the C4-furan-3-yl substituent represents a strategic modification intended to alter lipophilicity (LogP), metabolic stability, and π -stacking interactions compared to traditional 4-amino or 4-phenyl analogs.

This document outlines the synthesis, theoretical mechanism of action (MOA), and validation protocols for this compound, targeting researchers in medicinal chemistry and pharmacology.

Chemical Architecture & Synthesis

The synthesis of **7-Chloro-4-(furan-3-yl)quinoline** relies on palladium-catalyzed cross-coupling. Unlike nucleophilic aromatic substitution (

) used for chloroquine (which requires an amine), the formation of a carbon-carbon bond at the C4 position necessitates a Suzuki-Miyaura coupling.

1.1 Retrosynthetic Analysis

- Precursor A: 4,7-Dichloroquinoline (Electrophile)
- Precursor B: Furan-3-boronic acid (Nucleophile)
- Catalyst:

or

- Base:

or

1.2 Optimized Synthetic Protocol

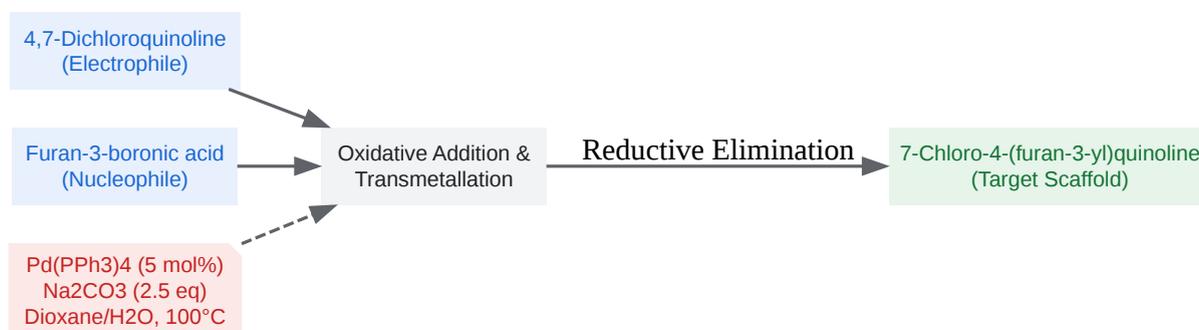
- Step 1: Charge a reaction vessel with 4,7-dichloroquinoline (1.0 eq) and furan-3-boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v).
- Step 2: Add

(2.5 eq) and the palladium catalyst (5 mol%).
- Step 3: Heat to reflux (100°C) under inert atmosphere (

or

) for 12–16 hours.
- Step 4: Monitor via TLC (Hexane/EtOAc 7:3). The product is less polar than the starting quinoline.
- Step 5: Workup with EtOAc extraction, brine wash, and purification via silica gel column chromatography.

1.3 Visualization: Synthetic Pathway



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Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy for C4-functionalization.

Biological Potential: Mechanisms of Action

The biological activity of this molecule is bifurcated into two primary therapeutic areas: Antimalarial (Plasmodium inhibition) and Antineoplastic (Cancer cytotoxicity).

2.1 Antimalarial Activity: Heme Detoxification Blockade

The 7-chloro group is critical for inhibition of hemozoin formation. In the acidic digestive vacuole of the malaria parasite, the quinoline ring π -stacks with free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin.

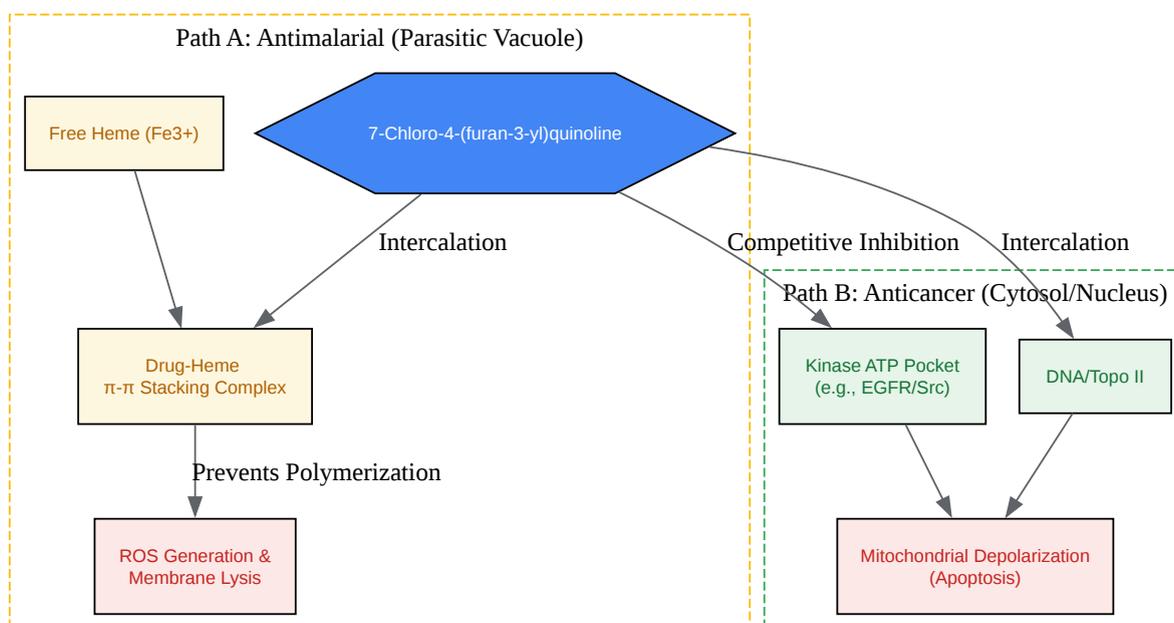
- Hypothesis: The furan-3-yl group, being planar and aromatic, maintains the necessary flatness for intercalation but alters the electronic density of the quinoline ring, potentially affecting the binding constant () with heme.
- ADME Consideration: The furan ring is a potential metabolic liability (CYP450-mediated opening to reactive dicarbonyls), which must be monitored.

2.2 Anticancer Activity: Topoisomerase II & Kinase Inhibition

Quinoline derivatives frequently act as DNA intercalators or ATP-competitive kinase inhibitors.

- Mechanism: The planar tricyclic-like system (quinoline + furan) mimics the adenosine footprint in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
- Evidence: 7-chloro-4-substituted quinolines have demonstrated sub-micromolar values against MCF-7 (breast) and HeLa (cervical) lines by inducing apoptosis via mitochondrial membrane depolarization [1].

2.3 Visualization: Dual-Mechanism Pathway



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Figure 2: Divergent pharmacological pathways dependent on the biological environment (Parasite vs. Host Cell).

Experimental Validation Protocols

To validate the biological profile, the following assays are required. These protocols are designed to be self-validating with positive controls.

3.1 Protocol A:

-Hematin Inhibition Assay (Antimalarial Proxy)

This cell-free assay measures the compound's ability to inhibit the conversion of heme to hemozoin (

-hematin).

Parameter	Specification
Reagents	Hemin chloride, Tween 20, Sodium Acetate buffer (pH 5.0).
Control (+)	Chloroquine diphosphate (Known potent inhibitor).
Control (-)	DMSO (Vehicle).
Readout	Absorbance at 405 nm (Soluble heme absorbs; polymerized hemozoin does not).

Step-by-Step:

- Preparation: Dissolve hemin in DMSO (10 mM). Dilute to 100 μ M in acetate buffer (pH 5.0).
- Incubation: Mix 100 μ L of hemin solution with 100 μ L of the test compound (0–100 μ M concentration range) in a 96-well plate.
- Initiation: Incubate at 37°C for 18–24 hours to allow polymerization.
- Quantification: Wash the plate with DMSO to remove unpolymerized heme. Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH.
- Calculation: Measure OD at 405 nm. Lower absorbance compared to negative control indicates inhibition of polymerization (i.e., the drug kept the heme soluble, which was washed away). Note: This is an inverse readout.

3.2 Protocol B: MTT Cytotoxicity Assay (Anticancer)

Determines metabolic activity as a proxy for cell viability.

Parameter	Specification
Cell Lines	MCF-7 (Breast), HeLa (Cervical), Vero (Normal/Toxicity control).
Reagent	MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Duration	48-hour drug exposure.

Step-by-Step:

- Seeding: Seed cells at

 cells/well in 96-well plates. Allow attachment (24h).
- Treatment: Add **7-Chloro-4-(furan-3-yl)quinoline** in serial dilutions (0.1 μ M to 100 μ M). Include Doxorubicin as a positive control.
- Development: After 48h, add 20 μ L MTT solution (5 mg/mL). Incubate 4h at 37°C.
- Solubilization: Aspirate medium. Add 150 μ L DMSO to dissolve purple formazan crystals.
- Analysis: Read absorbance at 570 nm. Calculate

 using non-linear regression.

Critical Analysis & Future Directions

- Structural Liability: The furan ring is susceptible to oxidative ring opening. Future SAR studies should consider replacing the furan with a thiophene or oxazole to improve metabolic stability while retaining heteroaromaticity.
- Selectivity: The 7-chloroquinoline moiety is "sticky" and may inhibit hERG channels (cardiotoxicity risk). A hERG patch-clamp assay is mandatory before in vivo escalation.

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